1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N7O/c22-15-7-4-8-16(23)17(15)21(31)29-11-9-28(10-12-29)19-18-20(25-13-24-19)30(27-26-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVCNJLLPCHUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The piperazine ring is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The triazolopyrimidine moiety can participate in cyclization reactions to form fused ring systems.
Scientific Research Applications
1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer treatment.
Biological Research: The compound has shown promising cytotoxic activities against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
Chemical Biology: It can be used as a probe to study the interactions of triazolopyrimidine derivatives with biological targets.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly inhibiting CDK2/cyclin A2, which plays a crucial role in cell cycle progression. By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine moiety is essential for its binding affinity and specificity towards the kinase .
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
- 1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-difluorobenzoyl)piperazine (BF00686): Structural Difference: The benzoyl group is substituted with 3,4-difluoro instead of 2,6-difluoro. Its molecular weight (435.43 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) :
- Structural Difference : Replaces benzoyl with a benzoxazol-2-yl sulfide group.
- Impact : The benzoxazole ring introduces additional hydrogen-bonding sites, enhancing NADPH oxidase inhibition efficacy. However, the sulfide linkage may reduce metabolic stability compared to the amide bond in the target compound .
Piperazine Modifications
Tert-butyl 4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate :
- Structural Difference : A tert-butyl carbamate group replaces the 2,6-difluorobenzoyl.
- Impact : The bulky tert-butyl group improves solubility (66.7% yield in synthesis) but reduces membrane permeability due to increased hydrophilicity. The free piperazine in the target compound allows for better target engagement .
- 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one: Structural Difference: Acetylated piperazine instead of benzoyl substitution.
Triazolopyrimidine Core Derivatives
- N1-(3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N2-methylethane-1,2-diamine (Compound 11) :
- Structural Difference : Propylthio and methylamine substituents on the triazolopyrimidine core.
- Impact : The propylthio group increases molecular weight (376.10 g/mol vs. ~435 g/mol for the target compound) and lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects .
Physicochemical and Pharmacological Data
Key Observations :
- Purity : Analogs with hydrophobic substituents (e.g., 4-methylbenzoyl) achieve >99% purity, suggesting synthetic robustness .
- Retention Time : Lower retention times (e.g., 2.21 min for 4-methylbenzoyl vs. 2.39 min for 3-phenylbut-2-en-1-yl derivatives) correlate with reduced hydrophobicity, impacting tissue distribution .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step routes typical for triazolopyrimidine-piperazine hybrids. Critical steps include:
- Triazolopyrimidine core formation : Cyclocondensation of substituted pyrimidines with azides under Cu(I)-catalyzed "click" conditions (60–80°C, DMF solvent) .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination (Pd/C or Xantphos catalysts, 100–120°C) to attach the 2,6-difluorobenzoyl group .
- Optimization : Yields vary (30–70%) depending on solvent polarity, catalyst loading, and temperature control. For example, replacing DMF with dichloromethane improves regioselectivity but reduces solubility .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of triazole-pyrimidine fusion and fluorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 493.1584, observed 493.1587) .
- X-ray Crystallography : Resolves conformational flexibility of the piperazine ring and dihedral angles between aromatic groups .
Q. What biological targets are hypothesized for this compound, and how are they validated?
- Kinase inhibition : Structural analogs show affinity for Wee1 kinase (G2/M checkpoint regulator) via π-π stacking with triazolopyrimidine and hydrogen bonding with the benzoyl group .
- Enzyme assays : In vitro testing against DPP-IV or CDK2/cyclin E using fluorescence polarization (IC values typically 0.5–5 µM) .
Advanced Research Questions
Q. How can substituent modifications enhance target selectivity or potency?
- Electron-withdrawing groups (EWGs) : Fluorine or chloro substituents at the benzoyl position improve metabolic stability and binding to hydrophobic kinase pockets (e.g., 2,6-difluoro vs. 2-chloro analogs show 2x higher IC for Wee1) .
- Piperazine substitutions : Bulky groups (e.g., 4-methylphenyl) reduce off-target binding to serotonin receptors while maintaining kinase affinity .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Dose-dependent effects : Low solubility in aqueous buffers (logP = 3.2) may lead to underreporting of IC values. Use of co-solvents (e.g., 0.1% DMSO) ensures consistent bioavailability .
- Cell line variability : Test in multiple lines (e.g., HCT-116 vs. MCF-7) to distinguish compound-specific activity from pathway-specific differences .
Q. What computational tools are used to model interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding poses using crystal structures of kinases (PDB: 4Y72) or DPP-IV (PDB: 1N1M) .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical residues (e.g., Lys46 in Wee1) .
Methodological Recommendations
- Low synthetic yields : Optimize via microwave-assisted synthesis (reduces reaction time from 12 h to 2 h) .
- Bioactivity discrepancies : Validate using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Toxicity screening : Use zebrafish models to assess cardiotoxicity linked to piperazine fluorination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
